molecular formula C26H24ClN3O3 B2759490 N-(3-chlorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 893786-13-5

N-(3-chlorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No.: B2759490
CAS No.: 893786-13-5
M. Wt: 461.95
InChI Key: OLQYAZFWVGAPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction

  • Spatial Orientations and Anion Coordination: Research on amide derivatives similar to the compound of interest shows that their spatial orientation significantly influences anion coordination. These compounds can adopt different geometric shapes such as tweezer-like structures, S-shaped geometries, or concave shapes depending on their protonation state and interaction with anions, demonstrating their potential in developing molecular recognition systems and sensors (Kalita, Baruah, 2010).

Material Science and Crystal Engineering

  • Self-Assembly and Crystal Structures: The ability of certain quinoline-based amides to self-assemble into complex structures through weak interactions offers insights into designing new materials with specific properties. These materials could be used in various applications, including drug delivery systems and the development of nanostructured materials (Karmakar, Kalita, Baruah, 2009).

Photophysical Properties

  • Fluorescent Properties of Lanthanide Complexes: Aryl amide ligands similar to the compound have been utilized in synthesizing lanthanide(III) complexes. These complexes exhibit interesting fluorescent properties, making them suitable for applications in optical materials, sensors, and bioimaging technologies (Wu, Cheng, Yan, Tang, 2008).

Antimicrobial and Antiviral Research

  • Antimicrobial and Antiviral Activities: The structural motif of quinoline and its derivatives, similar to the compound of interest, has been explored for antimicrobial and antiviral properties. Such compounds have shown promising activities against various pathogens, including drug-resistant strains, highlighting their potential in developing new therapeutic agents (Ghosh et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-17-6-9-21(10-7-17)28-15-19-12-18-8-11-23(33-2)14-24(18)30(26(19)32)16-25(31)29-22-5-3-4-20(27)13-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYAZFWVGAPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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